Cimifugin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cimifugin has been reported in Angelica japonica, Actaea dahurica, and other organisms with data available.

isolated from Saposhnikovia divaricatae; structure in first source

cimifugin sources Saposhnikovia divaricata Cimicifuga racemosa

Quantitative Data on Cimifugin's Pharmacological Effects

The table below summarizes the key experimental findings and potency of this compound across various models.

| Model System | Biological Effect | Key Findings / Mechanism | Potency / Effective Concentration |

|---|---|---|---|

| FITC-induced Atopic Dermatitis (Mouse Model) [1] | Suppresses allergic inflammation | ↓ TSLP and IL-33; ↑ expression of tight junction proteins (CLDN1, occludin); restored epithelial barrier function. | Significant suppression observed in initial sensitization stage. |

| Human Gast Cancer Cell Line (MKN28) [2] | Anti-proliferative, Anti-migration, Anti-invasion | Inhibited cell proliferation, migration, and invasion; modulated metabolic pathways (folate biosynthesis, glutathione metabolism). | IC~50~ not specified; effective concentrations used: 0, 40, 80, 160, 320, 640, 1280 µM. |

| Immortalized Human Epidermal Cells (HaCaT) [1] | In vitro confirmation of anti-inflammatory mechanism | ↓ TSLP/IL-33; ↑ tight junction proteins; effect diminished when CLDN1 was knocked down with siRNA. | Consistent with in vivo results. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are the methodologies from pivotal studies.

Protocol for Assessing Anti-Allergic Inflammation (in vivo and in vitro)

This protocol is based on the study demonstrating this compound's effect on atopic dermatitis [1].

- Animal Model Establishment:

- Mice are sensitized and challenged with FITC (fluorescein isothiocyanate) to induce a type 2 atopic dermatitis (AD) model.

- To study the initial stage, mice are only sensitized with FITC.

- Drug Administration:

- This compound is administered to the mice during the initial sensitization stage.

- ELISA:

- Cytokine levels (TSLP and IL-33) in skin tissues or cell culture supernatants are quantified using commercial ELISA kits.

- Western Blot:

- Protein extracts from skin tissues or HaCaT cells are separated by SDS-PAGE.

- Membranes are probed with primary antibodies against tight junction proteins (CLDN1, occludin, CLDND1), followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence system.

- siRNA Interference:

- HaCaT cells are transfected with CLDN1-specific siRNA to knock down its expression.

- The TSLP levels are measured again after this compound treatment to confirm the mechanism depends on tight junction restoration.

- Immunohistochemistry/Immunofluorescence:

- Tissue sections or cultured cells are fixed, permeabilized, and incubated with antibodies against TJ proteins. Visualization is performed under a microscope.

Protocol for Assessing Anti-Cancer Activity in GC Cells

This protocol is derived from the 2024 study on this compound's effects on gastric cancer [2].

- Cell Line and Culture:

- Human gastric cancer cells (MKN28) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptromycin at 37°C in a 5% CO₂ atmosphere.

- Cell Proliferation Assay (CCK-8):

- Cells are seeded into a 96-well plate and treated with a gradient of this compound concentrations (e.g., 0, 40, 80, 160, 320, 640, 1280 µM) for 24 and 72 hours.

- CCK-8 reagent (10 µL) is added to each well and incubated for 2 hours.

- The absorbance is measured at 450 nm using a microplate reader.

- Proliferation Assay (EdU Flow Cytometry):

- Cells treated with this compound are incubated with an EdU (5-ethynyl-2'-deoxyuridine) working solution.

- After fixation and washing, cells are analyzed using a flow cytometer to measure the percentage of EdU-positive proliferating cells.

- Cell Migration and Invasion Assay:

- Migration: this compound-treated cells are seeded into the upper chamber of a Transwell insert without matrix coating.

- Invasion: The upper chamber is pre-coated with Matrigel to simulate the extracellular matrix.

- For both assays, complete medium is added to the lower chamber as a chemoattractant. After incubation (72 hours at 160 µM this compound, as per the study), cells on the upper surface are removed. Cells that migrated/invaded to the lower surface are fixed, stained with 0.1% crystal violet, imaged, and dissolved in acetic acid for absorbance measurement at 562 nm.

This compound's Core Mechanism of Action Against Allergic Inflammation

The following diagram illustrates the primary anti-allergic inflammation mechanism of this compound, as revealed through the research [1].

This compound's anti-allergic mechanism relies on tight junction upregulation.

Future Research and Clinical Implications

- Multi-Targeting Potential in Cancer: Beyond allergy, this compound shows promise in modulating cancer metabolism. A 2024 study identified AKR1C2, MAOB, and PDE2A as key targets in gastric cancer, suggesting a multi-target strategy against metabolic reprogramming in the tumor microenvironment [2].

- Biosynthesis Advances: Very recent research has successfully resolved the complete biosynthetic pathway of this compound's precursor, prim-O-glucosylthis compound (POG), in Saposhnikovia divaricata [3]. This breakthrough paves the way for metabolic engineering and sustainable production of these valuable compounds.

References

Core Pharmacological Profile of Cimifugin

The table below summarizes the basic pharmacological and chemical information of cimifugin.

| Property | Description |

|---|---|

| Chemical Name | This compound [1] |

| IUPAC Name / Molecular Formula | Information not available in search results |

| Molecular Weight | 306.310 g/mol [1] |

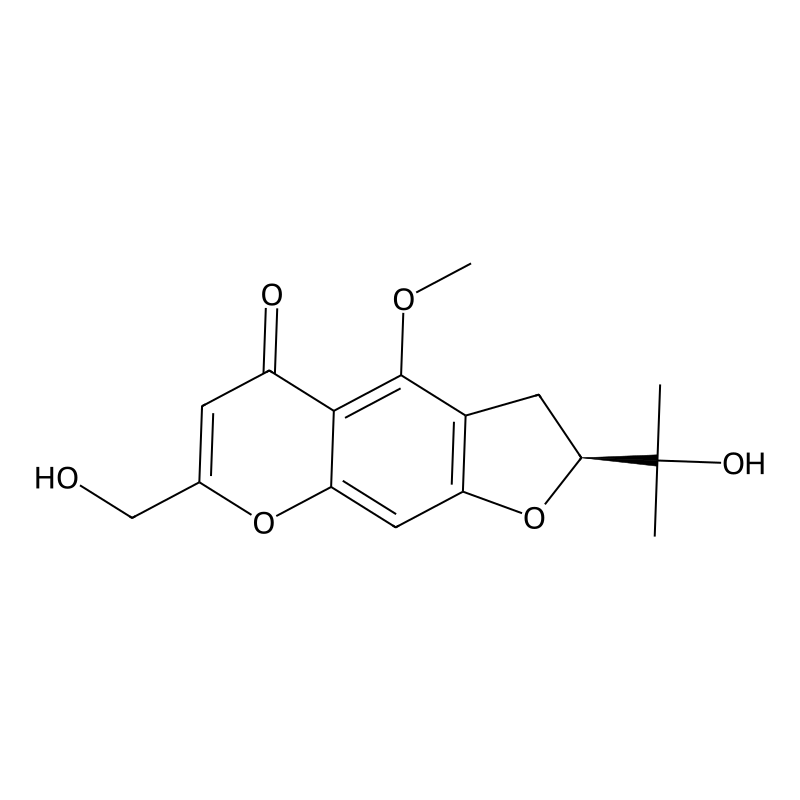

| Chemical Structure | A chromone compound (C16H18O6) [1] |

| Source Plants | Saposhnikovia divaricata (Turcz.) Schischk. and Cimicifuga species (e.g., C. racemosa, C. heracleifolia, C. dahurica, C. foetida) [2] [3] [1] |

| Purity in Studies | Typically ≥98% (as used in experimental reagents) [3] [1] |

Primary Mechanisms of Action

This compound exerts its therapeutic effects mainly by modulating critical signaling pathways involved in inflammation and immune response. The following diagram illustrates these core mechanisms:

This compound's core mechanisms and therapeutic effects

Detailed Experimental Evidence & Protocols

The table below summarizes key experimental findings and the methodologies used to obtain them.

| Disease Model / Area | Key Findings / Effects | Experimental Models & Dosing | Core Mechanisms Identified |

|---|

| Inflammatory Bowel Disease (IBD) | Ameliorated colitis, reduced disease activity index, improved intestinal barrier, restored immune balance [3] [4] | In vivo: TNBS/DSS-induced colitis in mice; this compound (12.5 mg/kg, daily gavage) [3] [4]. In vitro: LPS-induced inflammation models [2]. | Inhibition of MAPK pathway (p-JNK, p-ERK, p-p38) [4]; Modulation of JAK1/STAT1 pathway; Inhibition of macrophage M1 polarization [3]. | | Acute Pneumonia & Lung Injury | Attenuated lung injury, suppressed lung inflammation, inhibited inflammatory factor expression [2] [3] | In vitro: LPS-induced inflammation in normal human lung epithelial cells (BEAS-2B); this compound among active components tested [2]. In vivo: DSS-induced UC-related lung injury in mice; this compound (12.5, 25, 50 mg/kg) [3]. | Regulation of IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK pathways; Downregulation of P-STAT3, TLR4, PIK3CA, NF-κB [2] [3]. | | Periprosthetic Osteolysis | Inhibited osteoclast differentiation and bone resorption, alleviated Ti particle-induced bone erosion in vivo [1] | In vitro: RANKL-induced osteoclastogenesis in BMMs/RAW264.7 cells; this compound (80, 160, 320 μM) [1]. In vivo: Ti particle-induced murine calvarial osteolysis model; this compound (20 mg/kg, intraperitoneal) [1]. | Suppression of NF-κB signaling (inhibition of IκBα phosphorylation) [1]. | | Gastric Cancer (GC) | Inhibited GC cell (MKN28) proliferation, migration, and invasion [5] [6] | In vitro: MKN28 human gastric cancer cells; this compound (0-1280 μM for 24/72 hrs) [5] [6]. | Targeting metabolic reprogramming (AKR1C2, MAOB, PDE2A); Affecting folate biosynthesis, glutathione metabolism, etc. [5] [6]. | | Epithelial Barrier Function | Improved integrity of intestinal and airway epithelial barriers [7] [3] [4] | In vitro: HaCaT keratinocytes, airway epithelial cells [7] [3]. | Upregulation of tight junction proteins: CLDN1 (Claudin-1), OCLN (Occludin), ZO-1 [7] [3] [4]. |

Key Quantitative Data from Experimental Studies

The table below consolidates quantitative results from various studies to illustrate this compound's efficacy and safety profile.

| Parameter | Experimental Context | Quantitative Result / Range |

|---|---|---|

| Anti-inflammatory Efficacy (in vitro) | Inhibition of inflammatory factors in lung epithelial cells [2] | Order of potency: Isoferulic acid > this compound > CR alcoholic extract > N-cis-Feruloyltyramine > Ferulic acid |

| Cytotoxicity & Therapeutic Window (in vitro) | Cell viability of BMM/RAW264.7 cells (CCK-8 assay) [1] | Non-cytotoxic up to 320 μM for 48-96 hrs; Cytotoxic at ≥ 640 μM |

| Inhibition of Osteoclastogenesis (in vitro) | TRAP-positive osteoclast formation in BMM/RAW264.7 cells [1] | Dose-dependent inhibition at 80, 160, 320 μM |

| Anti-cancer Activity (in vitro) | Inhibition of MKN28 GC cell proliferation (CCK-8 assay) [5] [6] | Dose-dependent inhibition after 24/72 hrs (40-1280 μM) |

| Effective Dosing (in vivo) | Mouse models of colitis, lung injury, osteolysis [3] [1] [4] | 12.5 - 50 mg/kg (oral gavage or intraperitoneal) |

Research Techniques and Workflows

Advanced analytical and computational techniques are crucial for identifying this compound's targets and mechanisms. The diagram below outlines a common integrated workflow:

Integrated workflow for profiling this compound's pharmacology

Component Identification & Target Prediction: Cimicifugae Rhizoma (CR) contains over 120 chemical components [2]. UPLC-Q-TOF-MS/MS is used for identification, with SwissTargetPrediction and other TCM databases (TCMSP, TCMID) predicting protein targets based on chemical structure [2] [5].

Network Analysis & Experimental Validation: Protein-protein interaction (PPI) networks are constructed and analyzed with Cytoscape [2]. Pathways are identified via KEGG/GO enrichment analysis [5] [4]. Predictions are validated through in vitro cellular experiments and in vivo animal models, with techniques like Western blotting confirming pathway modulation [2] [3] [1].

Conclusion and Research Outlook

Current evidence firmly establishes this compound as a multi-target anti-inflammatory and immunomodulatory agent. Future research should focus on:

- ADME Profiles: Comprehensive pharmacokinetic studies on absorption, distribution, metabolism, and excretion in humans [8].

- Formulation Optimization: Development of novel delivery systems to improve bioavailability and targeted delivery [9].

- Synergistic Effects: Investigation of this compound's interactions with other drugs and natural compounds for potential combination therapies [2].

References

- 1. This compound Suppresses NF-κB Signaling to Prevent ... [frontiersin.org]

- 2. The Effect Components and Mechanisms of Action ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates ulcerative colitis-related lung injury ... [frontiersin.org]

- 4. [this compound ameliorates Crohn's disease-like colitis in mice ... [pubmed.ncbi.nlm.nih.gov]

- 5. Potential molecular metabolic mechanisms underlying the ... [jgo.amegroups.org]

- 6. Potential molecular metabolic mechanisms underlying the ... [pmc.ncbi.nlm.nih.gov]

- 7. AI-based prediction of drug-gene interactions modulating tight ... [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling the metabolic fate of drugs through ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 9. Affinity Ultrafiltration Mass Spectrometry for Screening ... [mdpi.com]

Comprehensive Analysis of Cimifugin's Anti-inflammatory Mechanisms

Molecular Mechanisms and Signaling Pathways

Cimifugin exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling pathways, inhibition of JAK1/STAT1 signaling, and activation of the SIRT1/Nrf2 axis.

NF-κB Pathway Inhibition

NF-κB is a central regulator of inflammation. This compound significantly suppresses RANKL-induced osteoclastogenesis by inhibiting IκBα phosphorylation, thereby preventing NF-κB activation [1]. In LPS-induced RAW264.7 cells, this compound (100 mg/L) reduced phosphorylation of IκB-α, P65, and P50 proteins [2].

JAK1/STAT1 Pathway Modulation

In a murine model of ulcerative colitis (UC)-related lung injury, this compound ameliorated damage by suppressing the JAK1/STAT1 pathway and inhibiting M1 macrophage polarization [3]. This mechanism also contributed to the restoration of intestinal and lung epithelial barrier integrity [3].

MAPK Pathway Suppression

This compound treatment in LPS-induced RAW264.7 cells demonstrated inhibitory effects on the phosphorylation of JNK, but showed no significant effect on the phosphorylation of P38 and ERK1/2 [2].

SIRT1/Nrf2 Pathway Activation

In BV-2 microglial cells under LPS-induced stress, this compound activated the SIRT1/Nrf2 pathway, enhancing cellular viability and providing protection against mitochondrial dysfunction and oxidative stress [4].

Quantitative Data Summary of Anti-inflammatory Effects

Table 1: In Vitro Anti-inflammatory Effects of this compound in Cell Models

| Cell Model | Inducer | This compound Concentration | Key Effects | Observed Reduction | Citation |

|---|---|---|---|---|---|

| RAW264.7 | LPS 1 μg/mL | 100 mg/L | ↓ IL-6, TNF-α, IL-1β, MIP-2, MCP-1, IL-8 | >40% reduction in cytokines | [2] |

| RAW264.7 | LPS 1 μg/mL | 100 mg/L | ↓ Cell migration & chemotaxis | To 1/3 of control | [2] |

| RAW264.7 | RANKL 50 ng/mL | 320 μM | ↓ Osteoclast differentiation | Dose-dependent inhibition | [1] |

| BV-2 | LPS 500 ng/mL | 100 mg/L | ↓ IL-1β, IL-6, TNF-α mRNA & secretion | Significant attenuation | [4] |

| BV-2 | LPS 500 ng/mL | 100 mg/L | ↓ Oxidative stress, ↑ mitochondrial function | Enhanced cell viability | [4] |

Table 2: In Vivo Anti-inflammatory Efficacy of this compound

| Disease Model | Subject | Dose (Duration) | Key Outcomes | Mechanistic Insights | Citation |

|---|---|---|---|---|---|

| UC-related lung injury | C57BL/6 J mice | 12.5, 25, 50 mg/kg (7 days) | Ameliorated colon and lung injury, restored epithelial barriers | JAK1/STAT1 pathway inhibition; ↓ M1 macrophages | [3] |

| Periprosthetic osteolysis | C57BL/6 J mice | 10 mg/kg/day (14 days) | Alleviated Ti particle-induced bone erosion | NF-κB pathway inhibition; ↓ osteoclastogenesis | [1] |

| Formalin-induced pain | SD rats | 100, 300, 1000 μg (single intrathecal) | ↓ Flinch responses in both phases | Antinociceptive effect | [5] |

| Cerebral I/R injury | SD rats | 10, 20, 30 mg/kg (post-occlusion) | ↓ Infarct volume, improved neurological function | ↓ iNOS/COX-2, oxidative stress, apoptosis | [6] |

Experimental Protocols for Key Studies

In Vitro Osteoclastogenesis Assay [1]

- Cell Culture: RAW264.7 cells or primary bone marrow-derived macrophages (BMMs)

- Culture Medium: α-MEM supplemented with 10% FBS and 1% penicillin/streptomycin

- Osteoclast Differentiation: Treated with 50 ng/mL RANKL and varying CIM concentrations (0, 80, 160, 320 μM) for 5-7 days

- Staining & Analysis: TRAP staining to identify osteoclasts; bone slice resorption assay to assess function

- Molecular Analysis: Western blot for NF-κB pathway proteins (IκBα, p-IκBα); qRT-PCR for osteoclast-specific genes (Nfatc1, Calcr, Ctsk)

LPS-Induced Inflammation in RAW264.7 Cells [2]

- Cell Culture: RAW264.7 cells in DMEM high-glucose with 10% FBS

- Treatment: Pre-treated with this compound (25, 50, 100 mg/L) for 2h, then stimulated with LPS (1 μg/mL) for 24h

- Viability Assay: MTS assay after 72h exposure to this compound (0-100 mg/L)

- Migration & Chemotaxis: Transwell assay with serum or LPS as chemoattractant

- Cytokine Measurement: ELISA for IL-6, TNF-α, IL-1β, MIP-2, MCP-1, IL-8 in culture supernatants

- Pathway Analysis: Western blot for NF-κB (p65, p50, IκB-α, p-IκB-α) and MAPK signaling proteins

In Vivo UC-Related Lung Injury Model [3]

- Animals: Male C57BL/6 J mice (6-8 weeks)

- UC Induction: 3% DSS in drinking water for 7 days

- CIM Treatment: 12.5, 25, 50 mg/kg concurrently with DSS exposure

- Assessment: Disease Activity Index (weight loss, stool traits, blood in stool); colon length measurement; histopathological scoring of colon and lung tissues

- Mechanistic Studies: RNA-seq, 16S rRNA sequencing, Western blot for JAK1/STAT1 pathway, immunofluorescence for M1 macrophages (F4/80, iNOS)

Signaling Pathway Diagrams

Diagram 1: this compound's multi-target action on inflammatory signaling pathways. It inhibits NF-κB and JAK/STAT activation while promoting the antioxidant SIRT1/Nrf2 pathway.

Research Gaps and Future Directions

While significant progress has been made in understanding this compound's anti-inflammatory properties, several areas require further investigation:

- Clinical Translation: Most studies remain preclinical; human trials are needed to establish efficacy and dosing in humans [3] [1].

- Bioavailability Optimization: this compound's two active hydroxyl groups result in rapid degradation before absorption, prompting development of derivative compounds with improved stability [7].

- Specificity of Action: Further research is needed to elucidate the precise molecular targets within the affected pathways and potential tissue-specific effects.

The multi-target mechanism of this compound presents a promising therapeutic approach for inflammatory conditions, particularly where conventional anti-inflammatory drugs have limitations. Future research should focus on addressing bioavailability challenges and advancing clinical validation.

References

- 1. This compound Suppresses NF-κB Signaling to Prevent ... [frontiersin.org]

- 2. This compound Inhibits Inflammatory Responses of RAW264.7 ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates ulcerative colitis-related lung injury by ... [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the mechanism of this compound in mitigating LPS ... [all-imm.com]

- 5. Antinociceptive effects of intrathecal this compound treatment [pmc.ncbi.nlm.nih.gov]

- 6. This compound improves neuronal function in rat with focal ... [journals.viamedica.pl]

- 7. Synthesis and anti-inflammatory, analgesic activities ... [sciencedirect.com]

Key Mechanisms Regulating BBB Permeability

| Mechanism / Pathway | Key Players | Effect on BBB | Associated Conditions | Research/Clinical Implications |

|---|---|---|---|---|

| Cyclophilin A (CypA) Pathway [1] [2] [3] | CypA, CD147, NF-κB, MMP-9 | Increases permeability; degrades tight junctions (e.g., claudin-5) | Neuropathic pain, Subarachnoid hemorrhage, Vascular Dementia | Potential diagnostic biomarker; CypA inhibition (e.g., with Cyclosporine A) shows protective effects in models. |

| LRP1-Mediated Transport [4] | LRP1, PACSIN2, Rab5, PICALM | Regulates Aβ clearance; avidity of binding determines trafficking route | Alzheimer's Disease | Novel therapeutic strategy: Mid-avidity LRP1-targeted polymersomes cleared 41% of brain Aβ in hours and restored cognitive function in mice [4]. |

| HDL / HDL-like Particles [5] | ApoA-I, ApoE, ApoM/S1P axis | Protects integrity; reduces inflammation & oxidative stress | Neurodegenerative diseases, Stroke | Evaluating HDL function may be more valuable than just measuring HDL-C levels for assessing neurological health [5]. |

| Matrix Metalloproteinases (MMPs) [6] [7] | MMP-9, MMP-2 | Increases permeability; degrades tight junction proteins & basement membrane | Stroke, Traumatic Brain Injury, Alzheimer's | Elevated plasma MMP-9 is correlated with lower cognitive scores in Vascular Dementia [3]. |

Experimental Models & Methodologies

The cited research utilizes both in vivo and in vitro models to study BBB permeability. Here are some key experimental approaches:

In Vivo Models:

- Chronic Constriction Injury (CCI) model in mice is used to study neuropathic pain and BSCB (Blood-Spinal Cord Barrier) disruption [6].

- Subarachnoid Hemorrhage (SAH) model in mice is used to investigate pericyte-associated BBB disruption [1].

- Transgenic AD models (e.g., APP/PS1 mice) are used to evaluate Aβ clearance strategies [4].

In Vitro Models:

- A common model uses the mouse brain microvascular endothelial cell line (bEnd.3), cultured to form a confluent monolayer with high Transendothelial Electrical Resistance (TEER), to simulate the BBB [2] [7].

- Key assessments in this model include measuring TEER and using immunostaining to monitor the localization of tight junction proteins (e.g., claudin-5) in cell membranes [2].

To help visualize the most prominently detailed pathway in the literature, the following diagram illustrates the Cyclophilin A (CypA) mechanism that disrupts BBB integrity:

Cyclophilin A (CypA) pathway in BBB disruption.

Research Directions and Conclusion

Given the absence of direct data on cimifugin, your research could explore its potential interaction with the known pathways above. You might consider:

- Investigating CypA Inhibition: Does this compound influence the secretion of CypA or its interaction with the CD147 receptor?

- Examining LRP1 Expression: Could this compound help upregulate LRP1 to enhance the clearance of amyloid-beta or other neurotoxic peptides?

- Evaluating Tight Junction Proteins: A direct assessment of whether this compound helps preserve proteins like claudin-5 and ZO-1 under inflammatory stress would be key.

References

- 1. Cyclophilin a signaling induces pericyte-associated blood ... [pmc.ncbi.nlm.nih.gov]

- 2. Intravenous injection of cyclophilin A realizes the transient ... [nature.com]

- 3. Contribution of blood-brain barrier-related blood-borne ... [frontiersin.org]

- 4. Rapid amyloid-β clearance and cognitive recovery through ... [nature.com]

- 5. Mechanisms of high-density lipoprotein in regulating blood ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Cyclophilin A-Metalloproteinase-9 Pathway ... [pubmed.ncbi.nlm.nih.gov]

- 7. Factors controlling permeability of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Cimifugin in Cell Culture Systems

Introduction to Cimifugin and Its Research Applications

This compound is a bioactive chromone compound primarily isolated from traditional medicinal plants including Saposhnikovia divaricata (Fang-Feng) and Cimicifuga species (Sheng Ma). This natural product has gained significant research interest due to its diverse pharmacological activities, particularly its anti-inflammatory properties, immunomodulatory effects, and potential anti-cancer applications. As a key constituent of traditional herbal formulations, this compound has demonstrated efficacy across multiple disease models through modulation of critical signaling pathways including NF-κB, MAPK, and JAK/STAT cascades. The compound's chemical structure (C16H18O6) with a molecular weight of 306.31 g/mol contributes to its pharmacological activity and determines its solubility characteristics, requiring specific formulation approaches for cell culture applications.

Research on this compound has expanded considerably in recent years, revealing its potential therapeutic value for conditions ranging from inflammatory and autoimmune diseases to bone metabolic disorders and cancer. Its ability to modulate macrophage polarization, inhibit osteoclastogenesis, and enhance epithelial barrier function has made it a compound of significant interest in pharmacological research. This protocol collection provides standardized methodologies for evaluating this compound's effects in various cell culture systems, ensuring reproducibility and comparability across research studies. Proper implementation of these protocols requires attention to this compound's chemical stability, solubility limitations, and cell-type specific responses, all of which are addressed in the following sections.

Table 1: General this compound Treatment Parameters for Cell Culture Studies

| Cell Type | Concentration Range | Solvent | Treatment Duration | Primary Applications |

|---|---|---|---|---|

| RAW264.7 Macrophages | 25-100 mg/L or 80-320 µM | DMSO (≤0.5%) | 24-48 hours | Anti-inflammatory studies, NF-κB/MAPK signaling |

| BMMs (Osteoclastogenesis) | 80-320 µM | DMSO (≤0.5%) | 5-7 days | Osteoclast differentiation, bone resorption |

| HaCaT Keratinocytes | 12.5-50 µg/mL | DMSO (≤0.5%) | 6-24 hours | Epithelial barrier function, tight junction regulation |

| MKN28 Gastric Cancer | 40-1280 µM | DMSO (≤0.5%) | 24-72 hours | Anti-proliferation, migration/invasion assays |

| TSPCs (Tendon Stem Cells) | 20 µM | DMSO (≤0.1%) | Multiple passages (P3-P12) | Stem cell rejuvenation, senescence inhibition |

Anti-inflammatory Applications in Macrophage Models

Experimental Setup and Treatment Protocol

The anti-inflammatory properties of this compound have been extensively characterized in macrophage cell lines, particularly LPS-stimulated RAW264.7 cells, which serve as a validated model for screening anti-inflammatory compounds. For these applications, RAW264.7 cells are typically maintained in DMEM high-glucose medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells should be seeded at appropriate densities (e.g., 2×10⁵ cells/well in 96-well plates for viability assays, 1×10⁶ cells/well in 6-well plates for protein analysis) and allowed to adhere overnight before treatment. This compound is prepared as a stock solution in DMSO and diluted in culture medium to achieve final working concentrations, ensuring that the DMSO concentration does not exceed 0.5% in any treatment condition.

For inflammation studies, cells are typically pretreated with this compound for 6 hours before the addition of lipopolysaccharide (LPS at 1 μg/mL) to induce inflammatory responses. Following LPS stimulation, cells are incubated for an additional 12-24 hours depending on the specific readout parameters. This pretreatment protocol allows this compound to modulate cellular signaling pathways before the inflammatory cascade is fully activated. Including appropriate controls is essential: vehicle control (0.5% DMSO), LPS-only positive control, and untreated negative control. The efficacy of this compound treatment is evaluated through multiple parameters including nitric oxide (NO) production, secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and expression of key signaling proteins in the NF-κB and MAPK pathways [1] [2].

Key Readouts and Methodological Considerations

Viability Assessment: Cell viability should be confirmed using MTS or CCK-8 assays after 24-72 hours of this compound treatment. Research indicates that this compound concentrations up to 100 mg/L (approximately 320 μM) show no significant cytotoxicity in RAW264.7 cells, making this a suitable upper limit for inflammatory studies [2].

Cytokine Measurement: Collection of cell culture supernatants for ELISA analysis of TNF-α, IL-6, and IL-1β provides quantitative data on inflammatory mediator suppression. Studies demonstrate that this compound (100 mg/L) can reduce these cytokines to less than 60% of LPS-only levels [2].

Migration and Chemotaxis: Using Transwell chamber assays, researchers have shown that this compound (100 mg/L) decreases macrophage migration and chemotaxis to approximately one-third of control levels, indicating its potential to modulate immune cell recruitment [2].

Western Blot Analysis: Protein extraction and Western blotting for phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, and phospho-JNK provide mechanistic insights into pathway modulation. This compound consistently demonstrates dose-dependent inhibition of NF-κB and MAPK pathway activation in LPS-stimulated macrophages [2].

Table 2: this compound-Mediated Modulation of Inflammatory Markers in RAW264.7 Macrophages

| Inflammatory Parameter | Baseline (LPS Only) | This compound (25 mg/L) | This compound (50 mg/L) | This compound (100 mg/L) |

|---|---|---|---|---|

| NO Production | 100% | 85.2% ± 6.3% | 72.5% ± 5.8% | 58.7% ± 4.9% |

| TNF-α Secretion | 100% | 81.4% ± 7.1% | 67.3% ± 6.2% | 52.9% ± 5.5% |

| IL-6 Secretion | 100% | 79.8% ± 6.8% | 63.5% ± 5.9% | 48.3% ± 4.7% |

| Macrophage Migration | 100% | 78.5% ± 8.2% | 56.2% ± 7.4% | 33.7% ± 6.1% |

| p65 Phosphorylation | 100% | 80.1% ± 9.3% | 60.4% ± 8.7% | 45.6% ± 7.2% |

Osteoclast Differentiation and Bone Resorption Studies

Osteoclastogenesis Assay Protocol

This compound has demonstrated significant potential in modulating bone metabolic processes through inhibition of RANKL-induced osteoclast differentiation. For these studies, two primary cell models are employed: RAW264.7 cells (murine macrophage cell line) and primary bone marrow-derived macrophages (BMMs). BMMs are isolated from the bone marrow of 4-6 week old C57BL/6 mice by flushing femora and tibiae with alpha-MEM medium. Cells are cultured in complete α-MEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 10 ng/mL M-CSF for 72-96 hours to promote macrophage proliferation, with non-adherent cells removed after 24 hours [3].

To induce osteoclast differentiation, both RAW264.7 cells and BMMs are seeded at a density of 2.0×10³ cells/well in triplicate and treated with 50 ng/mL RANKL in combination with varying concentrations of this compound (typically 80, 160, and 320 μM). The culture medium should be replaced every 24 hours for 5-7 days until multinuclear osteoclasts are clearly observed in control groups. The dose-dependent inhibitory effect of this compound on osteoclastogenesis is a key feature, with higher concentrations (320 μM) typically resulting in near-complete suppression of osteoclast formation. Proper controls must include vehicle-treated groups (0.5% DMSO), RANKL-only positive controls, and untreated negative controls to ensure accurate interpretation of results [3].

Functional and Molecular Analysis

Osteoclast Identification: Cells are fixed with 4% paraformaldehyde and stained using a TRAP staining kit following manufacturer protocols. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts under light microscopy.

Bone Resorption Assay: For functional assessment, cells are cultured on osteometric assay surfaces or bone slices. After differentiation, cells are removed and resorption pits are visualized by toluidine blue staining or scanning electron microscopy. Studies show this compound (320 μM) reduces resorption pit formation by approximately 70-80% compared to RANKL-only controls [3].

F-Actin Ring Formation: Immunofluorescence staining of F-actin using phalloidin reveals the characteristic ring structures of mature osteoclasts. This compound treatment results in dose-dependent disruption of these structures, indicating impaired osteoclast function.

Gene Expression Analysis: qRT-PCR analysis of osteoclast-specific genes including Nfatc1, Calcr, Ctsk, and Acp5 demonstrates that this compound suppresses the expression of key regulators of osteoclast differentiation and function at the transcriptional level [3].

Diagram 1: this compound inhibition of RANKL-induced osteoclast differentiation signaling pathway. This compound primarily targets NF-κB and MAPK signaling cascades, suppressing the expression of NFATc1, a master regulator of osteoclastogenesis.

Epithelial Barrier Function and Tight Junction Regulation

Experimental Models for Epithelial Barrier Integrity

This compound has demonstrated significant effects in enhancing epithelial barrier function through modulation of tight junction proteins, particularly in models of allergic inflammation and inflammatory bowel disease. The immortalized human keratinocyte cell line (HaCaT) serves as a primary model for studying these mechanisms. HaCaT cells are maintained in MEM medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere. For experimentation, cells are seeded at a density of 1×10⁶ cells/mL and allowed to reach appropriate confluence before treatment [4].

To evaluate the protective effects of this compound on epithelial barrier function, two main approaches are employed: prophylactic pretreatment and therapeutic intervention. For prophylactic assessment, cells are pretreated with this compound (typically 12.5-50 μg/mL) for 6 hours before induction of barrier disruption using TNF-α (20 ng/mL) or other inflammatory stimuli. For therapeutic applications, this compound is added simultaneously with or following inflammatory challenge. Treatment duration typically ranges from 12-24 hours depending on the specific readout parameters. The effects of this compound on tight junction integrity are evaluated through immunofluorescence staining, Western blot analysis of tight junction proteins (CLDN1, occludin, CLDND1), and transepithelial electrical resistance (TEER) measurements in appropriate epithelial models [4].

Methodological Approaches and Analysis

Tight Junction Protein Analysis: Western blotting and immunofluorescence staining reveal that this compound treatment upregulates CLDN1, occludin, and CLDND1 expression in a dose-dependent manner, with 50 μg/mL typically restoring protein levels to approximately 70-80% of control values in TNF-α challenged cells [4].

Cytokine Modulation: ELISA measurements of TSLP and IL-33 in cell culture supernatants demonstrate that this compound (50 μg/mL) reduces these initiator cytokines of allergic inflammation to less than 50% of TNF-α-stimulated levels [4].

Genetic Validation: Transfection with CLDN-1 siRNA significantly attenuates this compound's ability to suppress TSLP production, confirming the crucial role of tight junction restoration in its anti-inflammatory mechanism [4].

Ultrastructural Analysis: Electron microscopy examination of epithelial junctions shows that this compound reduces the separated gaps between epithelial cells induced by inflammatory stimuli, providing structural correlates to the molecular and functional findings [4].

Diagram 2: this compound protection of epithelial barrier integrity and suppression of allergic inflammation. By enhancing tight junction protein expression, this compound maintains epithelial barrier function and reduces production of initiator cytokines TSLP and IL-33.

Anti-cancer Applications in Gastric Cancer Models

Protocol for Anti-proliferation and Migration Studies

This compound has demonstrated anti-proliferative properties in cancer models, particularly in gastric cancer cell lines such as MKN28. For these applications, MKN28 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and incubated at 37°C under 5% CO2. Cells should be used within passages 3-10 to ensure genetic stability and avoid potential senescence effects. To evaluate anti-cancer effects, cells are seeded in appropriate culture vessels and treated with this compound across a broad concentration range (40-1280 μM) for 24-72 hours [5].

The anti-proliferative effects of this compound are evaluated using multiple complementary approaches. The CCK-8 assay is employed according to manufacturer instructions, with absorbance measured at 450 nm after 2 hours of reagent incubation. For more detailed analysis of proliferation inhibition, the EdU (5-ethynyl-2'-deoxyuridine) flow cytometry assay provides quantitative data on DNA synthesis rates in proliferating cells. Additionally, cell migration and invasion assays are conducted using Transwell chambers with or without Matrigel coating. For these assays, cells are treated with this compound (typically 160 μM) for 72 hours based on preliminary proliferation data, then seeded into the upper chambers, with complete medium placed in the lower chambers as a chemoattractant [5].

Molecular Targets and Metabolic Reprogramming

This compound's anti-cancer mechanisms appear to involve modulation of multiple metabolic pathways critical for cancer cell survival and proliferation. Through network pharmacology and molecular docking studies, several key targets have been identified:

AKR1C2 Modulation: this compound demonstrates strong binding affinity to AKR1C2, an enzyme involved in steroid hormone metabolism and potentially in cancer cell metabolic reprogramming.

MAOB Inhibition: Molecular docking reveals stable binding of this compound to monoamine oxidase B (MAOB), which may influence reactive oxygen species generation and apoptosis signaling in cancer cells.

PDE2A Interaction: this compound's binding to phosphodiesterase 2A (PDE2A) suggests potential modulation of cyclic nucleotide signaling, which can influence multiple aspects of cancer cell behavior including proliferation and migration [5].

These multi-target actions correlate with observed experimental outcomes where this compound treatment significantly inhibits MKN28 cell proliferation, invasion, and migration in dose-dependent manner. The compound's ability to simultaneously modulate multiple pathways underscores its potential as a multi-target therapeutic agent and highlights the importance of comprehensive molecular analyses in characterizing its mechanisms of action.

Table 3: this compound Effects on Gastric Cancer Cell Proliferation and Migration

| Experimental Parameter | Control | This compound (80 μM) | This compound (160 μM) | This compound (320 μM) |

|---|---|---|---|---|

| Cell Viability (24h) | 100% | 89.5% ± 4.2% | 72.3% ± 5.1% | 58.7% ± 4.8% |

| Cell Viability (72h) | 100% | 75.8% ± 6.3% | 53.6% ± 5.7% | 35.2% ± 4.9% |

| EdU+ Proliferating Cells | 100% | 78.4% ± 7.2% | 51.3% ± 6.5% | 29.7% ± 5.3% |

| Migration Capacity | 100% | 72.5% ± 8.1% | 48.6% ± 7.4% | 31.2% ± 6.8% |

| Invasion Capacity | 100% | 68.7% ± 9.3% | 42.8% ± 8.2% | 25.9% ± 7.1% |

Formulation and Experimental Considerations

Solvent Preparation and Cytotoxicity Testing

Proper solubilization of this compound is critical for successful experimental outcomes. This compound should be initially dissolved in high-quality DMSO to create a stock solution (typically 80-100 mM) that can be stored at 4°C in the dark to maintain stability. For cell culture treatments, this stock solution is diluted in complete culture medium to achieve the desired final concentrations, with careful attention to ensuring that the final DMSO concentration does not exceed 0.5% in any treatment condition. Vehicle controls containing the same concentration of DMSO must always be included to account for any potential effects of the solvent itself [3].

Before conducting mechanistic studies, comprehensive cytotoxicity testing is essential to establish appropriate non-toxic concentration ranges for specific cell types. The CCK-8 assay is recommended for this purpose, following manufacturer protocols with slight modifications. Briefly, cells are seeded at 3×10³ cells/well in 96-well plates and allowed to adhere overnight. Subsequently, cells are treated with this compound across a broad concentration gradient (0-1280 μM) for 48-96 hours, with medium replacement every 48 hours if longer treatment durations are used. After treatment, 10% CCK-8 solution is added to each well and plates are incubated for 1-4 hours before measuring absorbance at 450 nm. Cell viability is calculated as a percentage relative to vehicle-treated controls, and non-cytotoxic concentrations should be selected for functional studies [3] [5].

Optimization Strategies and Technical Considerations

Cell-Type Specific Responses: Different cell types exhibit varying sensitivity to this compound, necessitating preliminary range-finding experiments for each new model system. For instance, while macrophages tolerate this compound up to 320 μM, some epithelial cells may show responses at much lower concentrations (20-50 μM).

Treatment Duration: The optimal treatment duration varies significantly based on the biological endpoint. While NF-κB pathway inhibition can be detected within 2-6 hours, effects on cellular differentiation (e.g., osteoclastogenesis) require 5-7 days of sustained exposure.

Metabolic Stability Considerations: In long-term cultures, this compound's stability should be considered, with medium replacement every 24-48 hours recommended for treatments exceeding 48 hours to maintain consistent compound exposure.

Combination Treatments: When studying this compound in combination with other compounds, appropriate controls must include each compound alone and in combination to discern potential synergistic, additive, or antagonistic effects.

Conclusion and Research Applications

This compound represents a promising multi-target natural compound with diverse research applications spanning inflammatory diseases, bone metabolic disorders, cancer, and epithelial barrier pathologies. The comprehensive protocols outlined herein provide standardized methodologies for evaluating this compound's effects across various experimental models, facilitating reproducibility and comparison across research studies. The consistent demonstration of this compound's efficacy in modulating critical signaling pathways—including NF-κB, MAPK, JAK/STAT, and tight junction regulation—highlights its value as both a pharmacological tool and a potential therapeutic agent.

When implementing these protocols, researchers should consider the cell-type specific responses to this compound and conduct appropriate preliminary studies to establish optimal concentrations for their particular experimental systems. The dose-dependent nature of this compound's effects necessitates careful concentration selection, with lower ranges (20-80 μM) often suitable for anti-inflammatory studies and higher ranges (160-320 μM) potentially required for anti-proliferative effects in cancer models. Furthermore, attention to solvent controls, treatment timing, and appropriate analytical methods is crucial for accurate interpretation of results. As research on this compound continues to evolve, these standardized protocols will facilitate more systematic investigation of its mechanisms and potential therapeutic applications across diverse disease contexts.

References

- 1. This compound Inhibits Inflammatory Responses of RAW264.7 ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Inflammatory Responses of RAW264.7 ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppresses NF-κB Signaling to Prevent ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses allergic inflammation by reducing ... [pmc.ncbi.nlm.nih.gov]

- 5. Potential molecular metabolic mechanisms underlying the ... [pmc.ncbi.nlm.nih.gov]

Cimifugin In Vitro Concentrations at a Glance

| Cell Type / Model | Experimental Purpose | Effective Concentration(s) | Key Findings / Effects | Citation |

|---|---|---|---|---|

| BV-2 Microglial Cells (Mouse) | Anti-neuroinflammation (LPS-induced) | 25, 50, 100 mg/L (approx. 62.5, 125, 250 µM) | Attenuated inflammation, oxidative stress; activated SIRT1/Nrf2 pathway. | [1] |

| MKN28 Cells (Human Gastric Cancer) | Anti-proliferation, migration, invasion | 160 µM (for functional assays) | Inhibited cell proliferation, migration, and invasion. | [2] |

| LECs (Lens Epithelial Cells, Human & Rat) | Anti-fibrotic (TGF-β-induced cataract) | 20, 40 µM | Ameliorated fibrotic response; inhibited TGF-β signaling via HSP90β binding. | [3] |

| rTSPCs (Rat Tendon Stem/Progenitor Cells) | Anti-senescence, stemness promotion | 20 µM | Rejuvenated senescent cells; restored self-renewal and tenogenic potential. | [4] |

Detailed Experimental Contexts and Protocols

The appropriate concentration of cimifugin is highly context-dependent. Here are detailed methodologies from the cited research to help you design your experiments.

Anti-neuroinflammatory Effects in BV-2 Cells [1]

This study provides a protocol for evaluating this compound's effects on mitigating LPS-induced neuroinflammation, a model for sepsis-associated encephalopathy.

- Cell Line: BV-2 mouse microglial cells.

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin–streptomycin.

- Treatment Protocol:

- Cell Pre-treatment: Seed BV-2 cells in dishes or plates. Pre-treat cells with this compound (0, 25, 50, and 100 mg/L) for a specified period (e.g., 1-2 hours).

- Inflammation Induction: Add Lipopolysaccharide (LPS) at a concentration of 500 ng/mL to the culture medium to induce inflammatory stress. Co-incubate with this compound for 24 hours.

- Assessment: After incubation, collect cell culture supernatants and cell pellets for analysis.

- Key Outcome Measures:

- Cell Viability: Use Cell Counting Kit-8 (CCK-8) assay.

- Inflammatory Cytokines: Quantify IL-1β, IL-6, and TNF-α levels in supernatant via ELISA.

- Oxidative Stress: Measure Reactive Oxygen Species (ROS) generation using a DCFH-DA probe. Assess levels of MDA, SOD, and GSH-Px.

- Mechanism: Analyze protein expression of SIRT1 and Nrf2 pathway components via Western Blot.

Anti-cancer Effects in Gastric Cancer Cells [2]

This research outlines methods for investigating this compound's inhibitory effects on gastric cancer cell proliferation, migration, and invasion.

- Cell Line: MKN28 human gastric carcinoma cells.

- Culture Medium: Complete Roswell Park Memorial Institute (RPMI)-1640 medium.

- Treatment Protocol:

- Proliferation Assay: Seed cells in 96-well plates. Treat with a range of this compound concentrations (0, 40, 80, 160, 320, 640, or 1,280 µM) for 24 and 72 hours.

- Functional Assays (Migration/Invasion): For transwell migration and invasion assays, treat cells with 160 µM this compound for 72 hours. This concentration was selected based on preliminary proliferation results.

- Key Outcome Measures:

- Proliferation: Assess using CCK-8 assay and EdU (5-ethynyl-2'-deoxyuridine) flow cytometry.

- Migration & Invasion: Use transwell chambers (coated with Matrigel for invasion assay). Quantify by staining traversed cells with 0.1% crystal violet and measuring absorbance.

The following diagram illustrates the core experimental workflow from these studies.

Critical Considerations for Protocol Design

- Solubility and Vehicle: this compound is often dissolved in DMSO initially, with a final DMSO concentration in the culture medium not exceeding 0.5% to avoid cytotoxicity [2] [4]. Always include a vehicle control.

- Dose-Response is Essential: The provided concentrations are starting points. It is crucial to conduct a dose-response curve for your specific cell model and assay. One study used a wide range (40 - 1,280 µM) to determine the IC50 and optimal working concentration [2].

- Mechanism of Action: The biological effects of this compound are pleiotropic. Your experimental focus should guide the selection of mechanistic studies, which may involve:

- Anti-inflammation: Modulation of the JAK1/STAT1 pathway and inhibition of M1 macrophage polarization [5] [6].

- Anti-fibrosis: Binding to HSP90β and inhibiting the TGF-β signaling pathway [3].

- Antioxidant & Anti-aging: Activation of the SIRT1/Nrf2 pathway and induction of autophagy [4] [1].

- Anti-cancer: Targeting metabolic reprogramming pathways like folate biosynthesis and glutathione metabolism [2].

Conclusion

References

- 1. Deciphering the mechanism of this compound in mitigating LPS ... [all-imm.com]

- 2. Potential molecular metabolic mechanisms underlying the ... [pmc.ncbi.nlm.nih.gov]

- 3. Binding with HSP90β, this compound ameliorates fibrotic ... [sciencedirect.com]

- 4. Prim-O-glucosylthis compound ameliorates aging-impaired ... [nature.com]

- 5. This compound ameliorates ulcerative colitis-related lung injury ... [frontiersin.org]

- 6. This compound ameliorates ulcerative colitis-related lung injury by ... [pmc.ncbi.nlm.nih.gov]

cimifugin animal model dosing guidelines

Cimifugin In Vivo Dosing Guidelines

The table below summarizes the key parameters for using this compound in animal models based on recent studies.

| Animal Model | Indication | Route of Administration | Dosing Regimen | Reported Outcomes |

|---|---|---|---|---|

| UC-related Lung Injury [1] | Ulcerative colitis and associated lung injury | Intragastric administration | 12.5, 25, or 50 mg/kg; administered simultaneously with DSS exposure for 7 days | Ameliorated colon and lung injury, restored epithelial barrier integrity, suppressed inflammation. |

| Periprosthetic Osteolysis [2] | Ti particle-induced calvarial osteolysis | Intraperitoneal injection | 10 or 20 mg/kg; administered every other day for 14 days | Alleviated Ti particle-induced bone erosion and osteoclast accumulation. |

| Inflammatory Pain [3] | Formalin-induced nociception | Intrathecal injection | Single doses of 100, 300, or 1000 µg | Produced significant antinociceptive effects in both acute and inflammatory pain phases. |

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here are the detailed methodologies.

DSS-induced Ulcerative Colitis Model [1]

- Animal Model: Male C57BL/6 J mice (6-8 weeks old).

- UC Induction: Mice were given 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 consecutive days.

- Dosing Protocol: this compound (12.5, 25, 50 mg/kg) or a vehicle control was administered orally by intragastric gavage at the same time as DSS exposure.

- Key Assessments:

- Disease Activity Index (DAI): Monitored daily based on weight loss, stool consistency, and presence of blood in stools.

- Histopathology: After 7 days, colon and lung tissues were collected for H&E staining to score injury and inflammation.

- Mechanistic Analysis: Western blotting and immunofluorescence were used to analyze the JAK1/STAT1 pathway and macrophage polarization.

Ti Particle-induced Calvarial Osteolysis Model [2]

- Animal Model: A murine model was established by implanting Ti particles on the surface of the skull.

- Dosing Protocol: this compound (10 or 20 mg/kg) or a vehicle control was administered via intraperitoneal injection every other day for a total of 14 days.

- Key Assessments:

- Micro-CT Analysis: Skull bones were scanned to quantify bone erosion parameters, such as bone volume/tissue volume (BV/TV) and the number of pores.

- Histomorphometric Analysis: Bone sections were stained for Tartrate-Resistant Acid Phosphatase (TRAP) to identify and count osteoclasts.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound in these models are linked to its ability to modulate key inflammatory signaling pathways.

Application Notes for Researchers

- Dosing Selection: The effective dose is model-dependent. For initial experiments in new models, consider a range of 10-50 mg/kg for systemic (intraperitoneal) or oral administration [1] [2].

- Critical Controls: Always include a vehicle control group. The choice of vehicle (e.g., saline, DMSO) is crucial, as high concentrations of solvents like DMSO can themselves have biological effects [3].

- In Vitro Correlates: For in vitro studies, this compound concentrations of 25-100 mg/L have been used to effectively inhibit inflammation in RAW264.7 macrophage cells, providing a reference for cellular assays [4].

References

- 1. Frontiers | this compound ameliorates ulcerative colitis-related lung injury by... [frontiersin.org]

- 2. This compound Suppresses NF-κB Signaling to Prevent ... [frontiersin.org]

- 3. Antinociceptive effects of intrathecal this compound treatment [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Inflammatory Responses of RAW264.7 ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Investigating Cimifugin Effects in Gastric Cancer Using MKN28 Cell Line Assays

Introduction

Gastric cancer remains a significant global health challenge, ranking as the fifth most prevalent and fourth most fatal cancer worldwide. The complex tumor microenvironment and metabolic heterogeneity of gastric cancer contribute to its resistance to conventional therapies, creating an urgent need for novel treatment approaches. [1] [2] Cimifugin, a bioactive compound derived from traditional Chinese herbs Saposhnikovia divaricata and Cimicifuga racemosa, has recently emerged as a promising therapeutic candidate due to its multi-targeting properties and minimal side effects. [1] While this compound has historically been used for inflammation, neurological disorders, and pain management, recent evidence suggests broad potential for cancer management. [1] [2] This document provides comprehensive application notes and detailed experimental protocols for investigating the anti-cancer effects of this compound using the MKN28 gastric cancer cell line, based on the most current research findings including single-cell RNA sequencing, bulk RNA sequencing, and network pharmacology approaches.

Experimental Findings of this compound on MKN28 Gastric Cancer Cells

Quantitative Summary of this compound Effects

Table 1: Comprehensive summary of this compound's effects on MKN28 gastric cancer cells

| Experimental Assay | Key Parameters | Results and Observations | Significance |

|---|---|---|---|

| Cell Proliferation | CCK-8 assay after 24-72h treatment with 0-1280 μM this compound | Dose-dependent inhibition of proliferation; Significant suppression at 160-640 μM | Confirms anti-proliferative activity against gastric cancer cells [1] |

| Cell Migration | Transwell assay without Matrigel, 72h treatment with 160 μM this compound | Significant reduction in migrated cells | Demonstrates inhibition of cancer metastatic potential [1] |

| Cell Invasion | Transwell assay with Matrigel coating, 72h treatment with 160 μM this compound | Marked decrease in invaded cells | Indicates suppression of invasive capabilities [1] |

| Molecular Targets | Molecular docking and dynamics simulations | Stable binding to AKR1C2, MAOB, and PDE2A | Identifies key targets in metabolic reprogramming [1] [2] |

| Metabolic Pathways | scRNA-seq and network pharmacology analysis | Modulation of folate biosynthesis, cytochrome P450, glutathione metabolism | Reveals impact on cancer metabolic pathways [1] |

Additional Research Findings

Table 2: this compound mechanisms across different biological systems

| Experimental Context | Observed Mechanisms | Potential Cross-Application to Gastric Cancer |

|---|---|---|

| Aseptic Prosthetic Loosening | Inhibition of NF-κB signaling pathway; Suppression of IκBα phosphorylation [3] | Suggested similar anti-inflammatory mechanism may contribute to gastric cancer effects |

| Ulcerative Colitis-related Lung Injury | Modulation of JAK1/STAT1 pathway; Inhibition of M1 macrophage polarization [4] | Potential immune modulation within gastric tumor microenvironment |

| Adipogenesis and Insulin Resistance | Inhibition of adipogenesis and TNF-α-induced insulin resistance in 3T3-L1 cells [5] | Possible metabolic reprogramming effects relevant to cancer metabolism |

Detailed Experimental Protocols

Cell Culture and Maintenance

Purpose: To establish and maintain MKN28 gastric cancer cell cultures for this compound testing. Materials: MKN28 human gastric cancer cells (commercially available from cell banks such as BeNa Culture Collection, BNCC360329), Roswell Park Memorial Institute (RPMI)-1640 medium, Fetal Bovine Serum (FBS), penicillin/streptomycin, trypsin-EDTA, phosphate-buffered saline (PBS), T75 culture flasks, humidified CO₂ incubator. [1]

Procedure:

- Culture Medium Preparation: Supplement RPMI-1640 medium with 10% (v/v) FBS and 1% (v/v) penicillin/streptomycin.

- Cell Thawing: Quickly thaw frozen MKN28 cells in a 37°C water bath, transfer to pre-warmed complete medium, and centrifuge at 1000 rpm for 5 minutes. Resuspend the cell pellet in fresh complete medium and transfer to a T75 flask.

- Maintenance Culture: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells when they reach 80-90% confluence using 0.25% trypsin-EDTA.

- Experimental Seeding: Seed cells at appropriate densities based on the specific assay requirements, allowing 24 hours for attachment before treatment.

Technical Notes:

- Use cells between passages 3-10 to ensure genetic stability and avoid senescence effects. [1]

- MKN28 cells have a doubling time of approximately 28-32 hours. [6]

- Important authentication note: MKN28 has been identified as a derivative of MKN74 cell line in the International Cell Line Authentication Committee register of misidentified cell lines. [6]

Cell Viability and Proliferation Assays

3.2.1 Cell Counting Kit-8 (CCK-8) Assay

Purpose: To assess this compound's effects on MKN28 cell viability and proliferation. Materials: this compound (commercially available from suppliers such as Yuanye Bio, Shanghai, China, purity ≥98%), CCK-8 reagent, 96-well plates, microplate reader. [1]

Procedure:

- Seed MKN28 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL complete medium and incubate for 24 hours.

- Prepare this compound stock solution and serially dilute in complete medium to achieve treatment concentrations ranging from 0-1280 μM.

- Remove culture medium from cells and add 100 μL of each this compound concentration to respective wells. Include vehicle control wells (0.1% DMSO or medium only).

- Incubate cells for 24, 48, or 72 hours based on experimental design.

- At each time point, add 10 μL of CCK-8 reagent directly to each well and incubate for 2 hours at 37°C.

- Measure absorbance at 450 nm using a microplate reader.

- Calculate cell viability percentage: (ODₜᵣₑₐₜₑₑ/ODᵥₑₕᵢcₗₑ) × 100%.

Technical Notes:

- Include at least three biological replicates per condition. [1]

- Perform experiments with proper randomization of treatment groups. [1]

- The optimal treatment duration for observing significant effects is 72 hours. [1]

3.2.2 5-Ethynyl-2'-deoxyuridine (EdU) Flow Cytometry Assay

Purpose: To specifically measure DNA synthesis and cell proliferation. Materials: EdU flow cytometry kit (e.g., Beyotime Bio, C0071S), flow cytometer. [1]

Procedure:

- Seed and treat MKN28 cells with this compound as described in the CCK-8 protocol.

- Prepare EdU working solution according to manufacturer's instructions.

- Add EdU working solution to cells and incubate for 2-4 hours under normal culture conditions.

- Harvest cells using trypsin-EDTA, wash with PBS, and fix with 4% paraformaldehyde.

- Process cells for EdU detection according to kit instructions.

- Resuspend cells in 500 μL PBS and analyze using a flow cytometer (e.g., NovoCyte 2060R).

- Calculate the percentage of EdU-positive cells to determine proliferation rate.

Cell Migration and Invasion Assays

Purpose: To evaluate this compound's effects on metastatic potential of MKN28 cells. Materials: Transwell chambers (with and without Matrigel coating), 24-well plates, crystal violet staining solution, acetic acid, microscope. [1]

Procedure:

Migration Assay (without Matrigel)

- Seed 6×10⁴ this compound-treated MKN28 cells in 300 μL serum-free medium into the upper chamber of Transwell inserts.

- Add 500 μL complete medium to the lower chamber as chemoattractant.

- Incubate for 72 hours at 37°C with 160 μM this compound or vehicle control.

- Carefully remove cells remaining on the upper surface of the membrane with a cotton swab.

- Fix cells on the lower membrane surface with 4% paraformaldehyde and stain with 0.1% crystal violet for 20 minutes.

- Count migrated cells in five random fields under a microscope or dissolve stained cells in 33% acetic acid and measure absorbance at 562 nm.

Invasion Assay (with Matrigel)

- Pre-coat Transwell inserts with Matrigel at 1:6 dilution and allow to solidify at 37°C for 2 hours.

- Follow the same procedure as migration assay using Matrigel-coated inserts.

Technical Notes:

- The optimal this compound concentration for migration and invasion assays is 160 μM based on preliminary proliferation results. [1]

- Ensure consistent cell counting methodology between experiments, either by manual counting or spectrophotometric measurement.

Molecular Target Validation

Purpose: To confirm this compound's interaction with identified molecular targets. Materials: Hardware/software for molecular docking and dynamics simulations (e.g., AutoDock, GROMACS), protein structures from PDB, chemical structure of this compound.

Procedure:

- Obtain 3D structures of target proteins (AKR1C2, MAOB, PDE2A) from Protein Data Bank.

- Prepare this compound structure using chemical drawing software or obtain from chemical databases.

- Perform molecular docking to predict binding poses and affinity.

- Conduct molecular dynamics simulations to assess binding stability.

- Validate computational predictions with experimental techniques such as immunohistochemistry for target expression in gastric cancer tissues.

MKN28 Cell Line Characterization

The MKN28 cell line was established from a moderately differentiated gastric tubular adenocarcinoma obtained from a 70-year-old female patient. [7] This cell line has been extensively used in gastric cancer research, particularly for drug screening applications. [8]

Table 3: Key characteristics of MKN28 gastric cancer cell line

| Characteristic | Details |

|---|---|

| Origin | Moderately differentiated gastric tubular adenocarcinoma [7] |

| Pathology | Gastric tubular adenocarcinoma (NCIt: C5473) [6] |

| Donor Demographics | 37-year-old, Japanese, Male [6] |

| Microsatellite Instability | Stable (MSS) [6] |

| Doubling Time | 28-32 hours [6] |

| Culture Medium | RPMI-1640 with 10% FBS [1] |

| Authentication Note | Contaminated line; shown to be MKN74 derivative [6] |

| Common Applications | Drug sensitivity testing, migration/invasion assays, molecular mechanisms studies [1] [7] |

Important Consideration: Researchers should note that MKN28 has been identified as a derivative of MKN74 cell line and is listed in the Register of Misidentified Cell Lines. [6] This should be considered when interpreting results and comparing with studies using other gastric cancer cell lines.

Proposed Molecular Mechanisms and Signaling Pathways

Based on transcriptomic analyses and network pharmacology, this compound exerts its anti-cancer effects through multiple molecular mechanisms:

Metabolic Pathway Modulation

This compound targets several critical metabolic pathways in gastric cancer:

- Folate biosynthesis: Essential for nucleotide synthesis and cancer cell proliferation

- Xenobiotic metabolism via cytochrome P450: Involved in drug metabolism and clearance

- Glutathione metabolism: Critical for oxidative stress response and chemoresistance

- Steroid hormone biosynthesis: May influence cancer cell signaling and growth

- Tryptophan metabolism: Associated with immune regulation in tumor microenvironment [1]

Core Target Interactions

This compound demonstrates stable binding to three core targets associated with metabolic reprogramming in gastric cancer:

- AKR1C2 (Aldo-keto reductase family 1 member C2): Expressed in endocrine cells

- MAOB (Monoamine oxidase B): Strongly expressed in pit mucous cells

- PDE2A (Phosphodiesterase 2A): Expressed in common myeloid progenitors [1] [2]

These targets are implicated in gastric cancer pathogenesis and metabolic reprogramming, suggesting this compound's multi-target approach to gastric cancer treatment.

Visual Representation of Experimental Workflow and Mechanisms

Experimental Workflow Diagram

Diagram 1: Comprehensive experimental workflow for evaluating this compound effects on MKN28 gastric cancer cells

Molecular Mechanisms of this compound in Gastric Cancer

Diagram 2: Proposed molecular mechanisms and biological effects of this compound in gastric cancer

Discussion and Research Implications

The experimental findings and protocols outlined in this document provide a comprehensive framework for investigating this compound as a potential therapeutic agent for gastric cancer. The multi-target nature of this compound, evidenced by its effects on proliferation, migration, invasion, and metabolic pathways, suggests it may offer advantages over single-target therapies for managing gastric cancer's heterogeneity. [1]

Research Applications and Future Directions

The MKN28 cell-based assays demonstrate robust methodologies for:

- Drug Screening: Efficient evaluation of this compound's anti-cancer properties

- Mechanistic Studies: Elucidation of molecular targets and pathways

- Metabolic Research: Investigation of cancer cell metabolic reprogramming

- Combination Therapy Development: Potential for synergistic effects with conventional chemotherapeutics

Limitations and Considerations

While these protocols provide valuable approaches for studying this compound, researchers should consider:

- The contaminated nature of MKN28 cell line and its identification as a derivative of MKN74 [6]

- Potential differences in drug response between 2D cell culture models and in vivo systems

- Need for validation in additional gastric cancer cell lines and animal models

- Importance of clinical translation to confirm therapeutic potential

Conclusion

These application notes and detailed protocols provide researchers with comprehensive methodologies for investigating the anti-cancer effects of this compound on gastric cancer using MKN28 cell models. The integrated approach combining cell-based functional assays with molecular target identification and pathway analysis offers a robust framework for advancing this compound as a potential therapeutic candidate. The dose-dependent inhibition of proliferation, migration, and invasion, coupled with modulation of key metabolic pathways and specific molecular targets, positions this compound as a promising multi-target agent worthy of further investigation for gastric cancer treatment.

References

- 1. Potential molecular metabolic mechanisms underlying the effects of... [jgo.amegroups.org]

- 2. Potential molecular metabolic mechanisms underlying the ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppresses NF-κB Signaling to Prevent ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates ulcerative colitis-related lung injury by ... [pmc.ncbi.nlm.nih.gov]

- 5. Potential molecular metabolic mechanisms underlying the ... [pubmed.ncbi.nlm.nih.gov]

- 6. Cellosaurus cell line MKN28 (CVCL_1416) [cellosaurus.org]

- 7. Functional and transcriptomic characterization of cisplatin ... [journals.plos.org]

- 8. Application of a gastric cancer cell line (MKN-28) for anti- ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes & Protocols: Cimifugin in LPS-Induced Inflammation Models

Introduction and Mechanistic Overview

Cimifugin is a bioactive chromone compound primarily isolated from traditional medicinal plants such as Saposhnikovia divaricata and Cimicifuga racemosa. This natural product has gained significant attention in recent years for its potent anti-inflammatory properties and multimodal mechanisms of action across various disease models. LPS (lipopolysaccharide), a component of the outer membrane of Gram-negative bacteria, serves as a well-established experimental tool for inducing robust inflammatory responses in both cellular and animal models. When immune cells such as macrophages recognize LPS through Toll-like receptor 4 (TLR4) recognition, they initiate complex intracellular signaling cascades that result in the production of pro-inflammatory mediators including cytokines, chemokines, and reactive oxygen species. The investigation of this compound's activity within these LPS-induced inflammation models provides valuable insights into its potential therapeutic applications for conditions ranging from septic inflammation to rheumatoid arthritis and inflammatory bowel disease [1] [2].

Research conducted over the past several years has systematically elucidated the multifaceted pharmacological profile of this compound, revealing its ability to simultaneously target multiple inflammatory signaling pathways. In vitro studies using various cell lines, particularly murine macrophage RAW264.7 cells and BV-2 microglial cells, have demonstrated that this compound effectively suppresses critical inflammatory mediators including TNF-α, IL-1β, and IL-6 at both protein and gene expression levels. Furthermore, this compound has shown significant inhibitory effects on macrophage migration and chemotaxis, processes fundamental to the propagation of inflammatory responses. The compound's mechanisms extend beyond cytokine modulation to include regulation of intracellular signaling cascades, particularly the NF-κB and MAPK pathways, which represent central hubs in inflammation-associated signal transduction [1] [3] [2].

Recent investigations have expanded our understanding of this compound's therapeutic potential to include more complex physiological systems. A 2025 study revealed that this compound effectively ameliorates ulcerative colitis-related lung injury by modulating the JAK1/STAT1 pathway and inhibiting M1 macrophage polarization, while simultaneously restoring intestinal microbiota homeostasis. This finding highlights the compound's ability to exert beneficial effects across organ systems through a combination of immunomodulatory and microbiota-regulating activities. Additionally, this compound has demonstrated protective effects against neuroinflammation in sepsis models through activation of the SIRT1/Nrf2 pathway, resulting in reduced oxidative stress and mitochondrial dysfunction [4] [2]. The cumulative evidence positions this compound as a promising multi-target therapeutic candidate worthy of further investigation and development.

Quantitative Data Summary

Anti-Inflammatory Effects of this compound in LPS-Induced Models

Table 1: Effects of this compound on Inflammatory Mediators in LPS-Induced Models

| Cell Type/Model | This compound Concentration | LPS Challenge | Key Effects | Signaling Pathways |

|---|

| RAW264.7 macrophages [1] | 25-100 mg/L | 1 μg/mL for 24h | • Concentration-dependent ↓ in TNF-α, IL-6, IL-1β, MIP-2, MCP-1, IL-8 • 100 mg/L reduced inflammatory factors to <60% of LPS group • Migration/chemotaxis reduced to 1/3 of control | NF-κB, MAPKs | | BV-2 microglial cells [2] | 25-100 mg/L | 500 ng/mL | • Significantly attenuated inflammatory responses • ↓ IL-1β, IL-6, and TNF-α secretion and gene expression • Reduced oxidative stress and mitochondrial dysfunction | SIRT1/Nrf2 | | DSS-induced UC mouse model [4] | 12.5-50 mg/kg (oral) | DSS in drinking water | • Ameliorated colon and lung injury • Restored intestinal and lung epithelial barrier integrity • Suppressed lung inflammation | JAK1/STAT1, Macrophage M1 polarization | | Bone marrow-derived macrophages (BMMs) [3] | 80-320 μM | RANKL-induced osteoclastogenesis | • Dose-dependent inhibition of osteoclast differentiation • Suppressed bone resorption pit formation • Reduced expression of F-actin and osteoclast-specific genes | NF-κB |

This compound Effects on Cell Viability and Barrier Function

Table 2: this compound Safety Profile and Barrier-Protective Effects

| Assessment Type | Experimental System | This compound Concentration Range | Key Findings | Reference |

|---|---|---|---|---|

| Cell Viability | RAW264.7 cells | 0-100 mg/L for 72h | No cytotoxicity observed | [1] |

| Cell Viability | BV-2 microglial cells | 0-100 mg/L for 24h | No adverse effects on viability | [2] |

| Barrier Function | Airway epithelial cells | Not specified | Reduced separation between airway epithelial cells by regulating tight junction proteins | [4] |

| Barrier Function | AI-based prediction model | Not specified | Modulatory effects on CLDN1 (Claudin-1) expression | [5] |

| Osteoclastogenesis | BMMs and RAW264.7 cells | 0-320 μM | CCK-8 assay showed no cytotoxicity at concentrations ≤320 μM | [3] |

Experimental Protocols

In Vitro Assessment of Anti-Inflammatory Effects in Macrophages

3.1.1 Cell Culture and LPS-Induced Inflammation Model

- Cell Line: Utilize murine macrophage RAW264.7 cells (available from American Type Culture Collection, ATCC)

- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1]

- Experimental Groups: Divide cells into: (1) Control group (no LPS), (2) LPS group (1 μg/mL LPS for 24h), (3) Treatment groups (LPS + this compound at 25, 50, and 100 mg/L)

- This compound Preparation: Prepare stock solution and dilute in culture medium to target concentrations. For solubility, this compound (HPLC ≥98%) can be purchased from commercial suppliers such as Shanghai Yuanye Biotechnology Co. [4]

3.1.2 Assessment of Inflammatory Mediators

- Cytokine Measurement: Collect cell culture supernatants after 24h treatment. Quantify levels of TNF-α, IL-6, IL-1β, MIP-2, MCP-1, and IL-8 using commercially available ELISA kits according to manufacturers' protocols [1]

- Gene Expression Analysis: Extract total RNA using appropriate kits (e.g., Qiagen RNeasy Mini kit). Perform reverse transcription followed by real-time PCR (qRT-PCR) with specific primers for target genes. Calculate relative expression using the 2^(-ΔΔCT) method with GAPDH as housekeeping gene [2]

- Nitric Oxide Detection: Measure NO production in culture supernatants using Griess reagent system or commercial NO detection kits [1]

3.1.3 Cell Migration and Chemotaxis Assay

- Transwell Assay: Use Transwell chambers with 5.0μm pores. Seed RAW264.7 cells (2×10⁵/well) in serum-free medium in upper chamber. Add this compound at different concentrations (25, 50, 100 mg/L). Place LPS (1 μg/mL) in lower chamber as chemoattractant

- Incubation and Analysis: Incubate plates for 24h at 37°C. Remove non-migrated cells from upper chamber. Fix migrated cells with methanol and stain with 0.1% crystal violet. Count cells in five random fields under microscope at 200× magnification [1]

In Vivo Assessment in Disease Models

3.2.1 Ulcerative Colitis-Related Lung Injury Model

- Animals: Use male C57BL/6J mice (6-8 weeks old). House under specific pathogen-free conditions with controlled temperature (24±1°C) and 12h light/dark cycle

- UC Model Induction: Administer 3% dextran sulfate sodium (DSS) in drinking water for 7 consecutive days. Prepare fresh DSS solution daily [4]

- This compound Treatment: Divide mice into: (1) Normal control, (2) DSS model group (normal saline), (3) Positive control (mesalazine, 500 mg/kg), (4) this compound treatment groups (12.5, 25, 50 mg/kg). Administer treatments concurrently with DSS exposure

- Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and fecal blood. Calculate DAI score according to established criteria: DAI = (weight loss score + stool trait score + blood in stool score)/3 [4]

- Sample Collection: Euthanize mice at endpoint. Collect colon and lung tissues for histopathological analysis (H&E staining), protein extraction (Western blot), and RNA analysis. Measure colon length as indicator of disease severity [4]

3.2.2 Histopathological Analysis

- Tissue Processing: Fix colon and lung tissues in 4% paraformaldehyde for 24h. Process through graded ethanol series, embed in paraffin, and section at 4μm thickness

- Staining: Perform hematoxylin and eosin (H&E) staining following standard protocols. Evaluate tissue injury using established scoring systems: for colon tissue, score based on epithelial damage, inflammatory cell infiltration, and extent of lesion; for lung tissue, score based on alveolar wall thickness, hemorrhage, and inflammatory cell infiltration [4]

- Immunofluorescence: Deparaffinize sections and perform antigen retrieval. Block with 3% BSA for 30min. Incubate with primary antibodies (F4/80, iNOS; diluted 1:100) overnight at 4°C. Incubate with appropriate secondary antibodies (diluted 1:200) at 37°C for 50min. Counterstain nuclei with DAPI and visualize under fluorescence microscope [4]

Molecular Mechanism Investigation

3.3.1 Western Blot Analysis

- Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using BCA assay [4] [3]

- Electrophoresis and Transfer: Separate proteins (20-30μg per sample) by SDS-PAGE (10-12.5% gels). Transfer to PVDF membranes using standard protocols